

Application Note: Quantification of Clematichinenoside AR using HPLC-UV

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Compound of Interest		
Compound Name:	Clematichinenoside AR	
Cat. No.:	B3001298	Get Quote

Introduction

Clematichinenoside AR, a triterpenoid saponin isolated from the roots of Clematis manshurica Rupr., is a promising lead compound for the treatment of rheumatoid arthritis.[1][2] [3] For quality control and to ensure the safe clinical use of Clematichinenoside AR, a reliable and accurate analytical method for its quantification and purity assessment is crucial.[1][2][3] This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of Clematichinenoside AR and its related impurities in bulk drug samples.[1][2][3] The method is demonstrated to be simple, stability-indicating, sensitive, specific, and robust.[1][2][3]

Instrumentation and Materials

- HPLC System: An Agilent 1200 HPLC system or equivalent, equipped with a variable wavelength detector (VWD).[1]
- Column: Agilent TC-C18, 4.6 mm × 150 mm, 5 μm.[1][2][3]
- Solvents: HPLC grade acetonitrile and water.[1]
- Reference Standards: Clematichinenoside AR (purity >98%) and its related impurities.[1]

Chromatographic Conditions



A gradient elution was employed for the optimal separation of **Clematichinenoside AR** and its impurities.

Parameter	Condition
Mobile Phase	A: WaterB: Acetonitrile
Gradient	0–5 min: 30% B5–12 min: 30%–35% B12–17 min: 35%–60% B17–20 min: 60% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	203 nm
Injection Volume	20 μL

Table 1: HPLC Chromatographic Conditions.[1]

Method Validation Summary

The developed HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines. The validation results demonstrate the method's suitability for its intended purpose.

Validation Parameter	Result
Linearity (r²)	> 0.9992
Precision (RSD%)	< 1.63%
Accuracy (Recovery)	95.60% - 104.76%
Specificity	The method is specific for Clematichinenoside AR and its impurities.
Robustness	The method is robust under minor variations in conditions.

Table 2: Summary of Method Validation Data.[1][2][3]



Protocol: Quantification of Clematichinenoside AR Preparation of Standard Solutions

1.1. Standard Stock Solutions:

- Accurately weigh and dissolve Clematichinenoside AR in a mixture of acetonitrile and water (30:70, v/v) to prepare a stock solution of 2.0 mg/mL.[1]
- Prepare stock solutions of each of the five known impurities at a concentration of 1.0 mg/mL in the same diluent.[1]

1.2. Mixed Standard Solution:

- To prepare a working standard solution, transfer appropriate volumes of the stock solutions into a volumetric flask.[1]
- Dilute with the mobile phase to obtain a final concentration of 1.0 mg/mL for Clematichinenoside AR and 0.05 mg/mL for each impurity.[1]

Sample Preparation

2.1. Accurately weigh the **Clematichinenoside AR** bulk sample. 2.2. Dissolve the sample in the diluent (acetonitrile:water, 30:70, v/v) to achieve a target concentration of approximately 1.0 mg/mL of **Clematichinenoside AR**. 2.3. Sonicate the solution to ensure complete dissolution. 2.4. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis

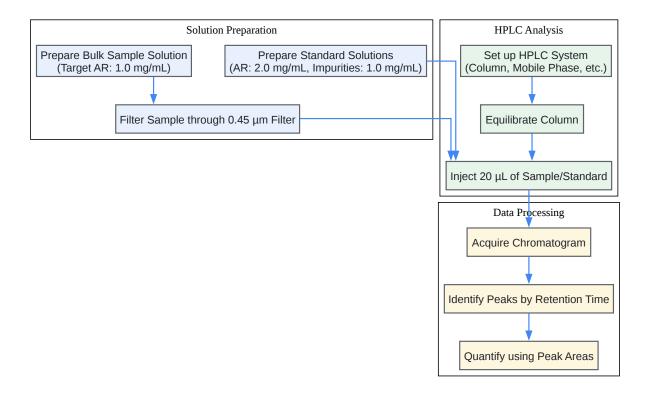
- 3.1. Set up the HPLC system according to the chromatographic conditions outlined in Table 1.
- 3.2. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. 3.3. Inject 20 μ L of the prepared standard and sample solutions into the HPLC system. 3.4. Record the chromatograms and integrate the peak areas.

Data Analysis

- 4.1. Identification: Identify the peaks of **Clematichinenoside AR** and its impurities in the sample chromatogram by comparing their retention times with those of the standard solutions.
- 4.2. Quantification: Calculate the concentration of **Clematichinenoside AR** and its impurities in the sample using the peak areas obtained from the standard and sample chromatograms. An external standard method is typically used for quantification.



Experimental Workflow



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Caption: Workflow for Clematichinenoside AR quantification.

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References

- 1. Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities - PMC [pmc.ncbi.nlm.nih.gov]
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